InChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
. The compound has a molecular weight of 318.34 g/mol .
5-Bromo-2-chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula and a molecular weight of 318.34 g/mol. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyridine ring, which significantly influence its chemical reactivity and biological activity. It is classified as a halogenated heterocyclic compound, often used in organic synthesis and medicinal chemistry due to its versatile reactivity.
The synthesis of 5-Bromo-2-chloro-3-iodopyridine typically involves halogenation reactions, where various halogens are introduced into the pyridine structure. One common synthetic route is the sequential halogenation of pyridine derivatives. For instance, starting from 2,5-dibromopyridine, this compound can be synthesized by treating it with sodium iodide and hydrochloric acid under reflux conditions:
This method highlights the importance of controlling reaction conditions such as temperature and concentration to optimize yield and purity.
In industrial settings, continuous flow reactors may be employed to enhance production efficiency. The use of inert gas conditions during synthesis minimizes unwanted side reactions, ensuring higher purity of the final product .
The molecular structure of 5-Bromo-2-chloro-3-iodopyridine features a pyridine ring with three halogen substituents strategically placed at positions 2, 3, and 5. The presence of these electronegative atoms affects the electron density around the ring, influencing its reactivity in various chemical reactions.
Crystallographic studies reveal that this compound crystallizes in a monoclinic system with specific lattice parameters that can be determined through X-ray diffraction techniques. The precise arrangement of atoms within the crystal lattice contributes to its stability and reactivity .
5-Bromo-2-chloro-3-iodopyridine participates in several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions and sodium borohydride for reduction processes. The versatility of this compound allows it to serve as an intermediate in synthesizing more complex structures .
The mechanism of action for 5-Bromo-2-chloro-3-iodopyridine involves its interaction with biological systems through enzymatic pathways. Its structural similarity to pyridine nucleotides enables it to participate in biochemical processes such as nucleophilic substitution, which can modulate enzyme activity and influence metabolic pathways.
Studies indicate that this compound can alter gene expression related to metabolic functions, thereby impacting cellular behavior significantly .
5-Bromo-2-chloro-3-iodopyridine is a solid at room temperature with specific melting and boiling points that are critical for handling and application purposes. It is classified as an irritant, necessitating careful handling practices.
The compound exhibits notable lipophilicity and varying solubility in water, which influences its bioavailability in biological systems. The stability of this compound can be affected by environmental factors such as pH, temperature, and exposure to light .
5-Bromo-2-chloro-3-iodopyridine finds applications in various fields:
Halogen dance (HD) reactions enable precise positional isomerism in polyhalogenated pyridines, serving as a cornerstone for synthesizing 5-bromo-2-chloro-3-iodopyridine. This transformation exploits the kinetic acidity of C–H bonds adjacent to halogen atoms under strong bases like lithium diisopropylamide (LDA). Initially, 2-chloropyridine undergoes ortho-lithiation at C4, followed by halogen migration to generate a thermodynamically stable C3-lithio intermediate stabilized by chelation with the adjacent chlorine atom. Subsequent iodination yields 2-chloro-3,4-diiodopyridine—a direct precursor to the target compound [9]. This one-pot methodology achieves 26–28% yield on multi-gram scales (4–5 g batches), though yields decrease with reaction scale amplification due to competing side reactions [9]. The regiochemical outcome is governed by two factors:
Table 1: Optimization of Halogen Dance for 2-Chloro-3,4-diiodopyridine Synthesis
Base | Temperature | Scale (g) | Yield (%) | Key Limitation |
---|---|---|---|---|
LDA/n-BuLi | −78°C | 4–5 | 26–28 | Side product formation |
LDA/n-HexLi | −100°C | 4–5 | 26–28 | Reduced scalability |
LDA/n-BuLi | −78°C | >10 | <20 | Incomplete halogen migration |
Non-directed electrophilic bromination of aminopyridines provides efficient access to brominated intermediates. 2-Aminopyridine reacts with bromine in acetic acid under thermal control (20–50°C) to yield 2-amino-5-bromopyridine, though this generates 2-amino-3,5-dibromopyridine as a significant byproduct (20–30%). Selective purification requires multiple petroleum ether washes (60–80°C) to isolate the monobrominated product in 62–67% yield [10]. Subsequent diazotization-chlorination converts the amine to chlorine via Sandmeyer chemistry: treatment with nitrous acid generates diazonium salts, displaced by chloride ions using copper(I) catalysts. This cascade enables 5-bromo-2,4-dichloropyridine synthesis in >50% overall yield from 2-amino-4-chloropyridine [4]. Critical parameters include:
Sequential halogen installation capitalizes on the orthogonal reactivity of halogenation reagents and protecting group strategies. 2-Chloro-4,5-dibromopyridine serves as a pivotal intermediate, where regioselective bromine-magnesium exchange at C4 (using iPrMgCl·LiCl) occurs preferentially over C5 due to reduced steric hindership. Subsequent iodination with I₂ furnishes 5-bromo-2-chloro-4-iodopyridine—a structural isomer of the target compound [1]. For 5-bromo-2-chloro-3-iodopyridine, optimization requires:
Table 2: Phase-Transfer Catalysis in Halogen Exchange Reactions
Substrate | Reagent | Catalyst | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
2-Chloro-3,4-dibromopyridine | NaI | TBAB (5 mol%) | 80 | 92 | C4 > C3 (99:1) |
5-Bromo-2,4-dichloropyridine | NaBr | 18-Crown-6 (10 mol%) | 110 | 85 | C4 > C2 (95:5) |
2,3-Dichloro-5-iodopyridine | KF | [bmim]BF₄ | 120 | 78 | C2 > C3 (90:10) |
Key advancements include:
C6-magnesiation of 5-bromo-2-chloro-3-iodopyridine enables nucleophilic functionalization at the final unsubstituted position. Treatment with TMPMgCl·LiCl generates the C6-magnesiated species regioselectively, stabilized by coordination with the C3-iodo substituent. This intermediate undergoes trapping with diverse electrophiles:
Notably, the 3-iodo group significantly enhances magnesiation efficiency compared to bromo or chloro analogs due to enhanced kinetic acidity at C6. When applied to 5-bromo-2-chloro-4-fluoro-3-iodopyridine, this method generates pentasubstituted pyridines with five distinct substituents, including pharmacophores like trifluoromethyl and ethoxycarbonyl groups [1] [6].
Table 3: Electrophile Trapping Efficiency of C6-Magnesiated 5-Bromo-2-chloro-3-iodopyridine
Electrophile | Product | Yield (%) | Application |
---|---|---|---|
DMF | 6-CHO | 88 | Aldehyde for C–C elongation |
PhCHO | 6-CH(OH)Ph | 82 | Chiral alcohol synthesis |
NFSI | 6-F | 75 | Fluorinated bioactive analogs |
Me₃SiCl | 6-SiMe₃ | 91 | Protection for further coupling |
AllylBr | 6-CH₂CH=CH₂ | 79 | Alkyl chain introduction |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7